1-(Chloroacetyl)-3-methylpiperazine
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Overview
Description
1-(Chloroacetyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the piperazine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloroacetyl)-3-methylpiperazine can be synthesized through several methods. One common method involves the reaction of 3-methylpiperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloroacetyl)-3-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of oxidized piperazine derivatives.
Reduction: Formation of reduced piperazine derivatives.
Scientific Research Applications
1-(Chloroacetyl)-3-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with piperazine moieties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-3-methylpiperazine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 1-(Chloroacetyl)piperazine
- 1-(Chloroacetyl)-4-methylpiperazine
- 1-(Chloroacetyl)-3,5-dimethylpiperazine
Comparison: 1-(Chloroacetyl)-3-methylpiperazine is unique due to the presence of the methyl group at the 3-position of the piperazine ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other chloroacetyl-substituted piperazines .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry Its unique structure and reactivity make it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals
Properties
Molecular Formula |
C7H13ClN2O |
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Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-chloro-1-(3-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C7H13ClN2O/c1-6-5-10(3-2-9-6)7(11)4-8/h6,9H,2-5H2,1H3 |
InChI Key |
UVEMEQVBLXQTBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C(=O)CCl |
Origin of Product |
United States |
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